molecular formula C15H14BrNO2S B13360857 N-(1-(2-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide

N-(1-(2-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide

Cat. No.: B13360857
M. Wt: 352.2 g/mol
InChI Key: AHOSOEOJLFFFNJ-SFQUDFHCSA-N
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Description

N-(1-(2-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromophenyl group and a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(2-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 2-bromobenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(1-(2-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.

Major Products:

    Oxidation: Bromophenyl ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

N-(1-(2-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-(2-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

  • N-(1-(4-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide
  • N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide
  • N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide

Comparison: N-(1-(2-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide is unique due to the specific position of the bromine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs with different halogen substitutions or positions, this compound may exhibit distinct chemical and biological properties, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C15H14BrNO2S

Molecular Weight

352.2 g/mol

IUPAC Name

(NE)-N-[1-(2-bromophenyl)ethylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H14BrNO2S/c1-11-7-9-13(10-8-11)20(18,19)17-12(2)14-5-3-4-6-15(14)16/h3-10H,1-2H3/b17-12+

InChI Key

AHOSOEOJLFFFNJ-SFQUDFHCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC=CC=C2Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=CC=C2Br

Origin of Product

United States

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